2-Chloro-5-fluorophenol
Overview
Description
- 2-Chloro-5-fluorophenol is an organic compound with the chemical formula C<sub>6</sub>H<sub>4</sub>ClFO . It is a clear colorless to pale yellow liquid.
- It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
- 2-Chloro-5-fluorophenol can be synthesized from 3-Fluoroaniline .
Molecular Structure Analysis
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>ClFO
- Average Mass: 146.547 Da
- Monoisotopic Mass: 145.993469 Da
- ChemSpider ID: 2006655
- Physical Properties:
- Density: 1.4±0.1 g/cm³
- Boiling Point: 189.3±20.0 °C at 760 mmHg
- Flash Point: 68.3±21.8 °C
- Refractive Index: 1.548
- Polar Surface Area: 20 Ų
- Polarizability: 13.1±0.5 x 10⁻²⁴ cm³
- Surface Tension: 42.3±3.0 dyne/cm
- Molar Volume: 104.0±3.0 cm³
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving 2-Chloro-5-fluorophenol.
Physical And Chemical Properties Analysis
- Purity : 98%
- Storage Temperature : Ambient Temperature
- Shipping Temperature : Ambient Temperature
- Physical Form : Liquid
Scientific Research Applications
Antibacterial Activity and Molecular Docking Studies
2-Chloro-5-fluorophenol (2C5FP) demonstrates significant antibacterial properties. A study by Vidhya et al. (2020) optimized the molecular structural dimerization of 2C5FP and used a combination of experimental and theoretical techniques to determine its vibrational spectral characteristics. The study found that 2C5FP has notable antibacterial activity against various strains like E. coli and Staphylococcus aureus. Molecular docking studies further supported its antibacterial efficacy and demonstrated strong interaction with DHODH inhibitor.
Environmental Impact and Plant Uptake
Research on the environmental fate of halogenated phenols, including compounds like 2-chloro-5-fluorophenol, utilized nuclear magnetic resonance (NMR) to identify and quantify contaminants and their metabolites in plants. Tront and Saunders (2007) Tront & Saunders (2007) studied the metabolites of 4-chloro-2-fluorophenol in plant extracts, identifying several fluorinated-chlorophenol conjugates and quantifying contaminant and metabolite accumulation within plant tissues. This research aids in understanding the transformation and accumulation of such compounds in aquatic plant systems.
Photoreaction and Hydrogen-Atom Tunneling
The study of hydrogen-atom tunneling in isomerization around the C-O bond of 2-chloro-6-fluorophenol by Nanbu, Sekine, and Nakata (2011) Nanbu et al. (2011) revealed interesting photoreaction pathways. Infrared spectra at low temperatures suggested that the F-type isomer changes to a more stable Cl-type one by hydrogen-atom tunneling. This study provides insights into the tunneling isomerization processes in such molecular structures.
Chemical Synthesis and Analysis
The synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, as studied by Wang Da-hui (2010) Wang (2010), involves acylation and nitration reactions starting from 2-choro-4-fluorophenol. This research provides valuable insights into the synthesis processes and reaction mechanisms of related compounds, contributing to the broader understanding of halogenated phenols' chemistry.
Spectroscopic Analysis and Quantum Chemical Studies
The vibrational wavenumbers and molecular geometry of related halophenol compounds have been studied using spectroscopic and quantum chemical methods. Shin et al. (1998) Shin et al. (1998) investigated 2-halophenols' OH stretching wavenumbers in the gas phase, providing a deeper understanding of the intramolecular hydrogen bonding and vibrational shifts in these molecules.
Crystal Structure and High-Pressure Behavior
The crystal structures of related monofluoro- and monochlorophenols under varying conditions, including low temperature and high pressure, have been examined. Oswald et al. (2005) Oswald et al. (2005) studied the crystallization behaviors of 2-fluorophenol and 3-chlorophenol, revealing insights into hydrogen-bond formation and molecular interactions under different physical conditions.
Safety And Hazards
- Causes skin irritation.
- Harmful if inhaled.
- May cause respiratory irritation.
- Harmful if swallowed.
- Follow safety precautions when handling this compound.
Future Directions
- Developing methods for the safe disposal of 2-Chloro-5-fluorophenol and its byproducts.
Please note that this analysis is based on available information, and further research may provide additional insights. If you need more detailed information or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
2-chloro-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQOZIKIOASEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369147 | |
Record name | 2-chloro-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorophenol | |
CAS RN |
3827-49-4 | |
Record name | 2-Chloro-5-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3827-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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